5-LOX-IN-7

Inflammation Leukotriene biosynthesis Cell-based assay

Choose 5-LOX-IN-7 (CAY10649) for definitive 5-lipoxygenase inhibition studies. Unlike FLAP inhibitors (e.g., MK-886) that are cell-free inactive, or redox-active zileuton with lower potency (IC50 ~1.9 μM), 5-LOX-IN-7 directly inhibits 5-LOX in both intact cells (IC50 0.28 μM) and cell-free lysates (IC50 0.09 μM). Its non-redox mechanism eliminates oxidative off-target effects, and it spares 12/15-LOX pathways—critical for ferroptosis and selectivity studies. Available in ≥98% purity from leading suppliers. Order now to accelerate your leukotriene biosynthesis research.

Molecular Formula C17H12ClNO2S
Molecular Weight 329.8 g/mol
CAS No. 1272519-89-7
Cat. No. B585176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-LOX-IN-7
CAS1272519-89-7
Synonyms(5Z)-2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylene]-4(5H)-thiazolone;  CAY10649; 
Molecular FormulaC17H12ClNO2S
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H12ClNO2S/c1-21-14-8-2-11(3-9-14)10-15-16(20)19-17(22-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10-
InChIKeyBYPSEBXZQCBFIP-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

5-LOX-IN-7 (CAY10649, CAS 1272519-89-7): High-Potency Thiazolinone Direct 5-Lipoxygenase Inhibitor for Inflammatory and Cancer Research


5-LOX-IN-7 (also designated CAY10649, compound 18) is a synthetic thiazolinone derivative that functions as a direct inhibitor of the 5-lipoxygenase (5-LOX) enzyme. The compound was identified through virtual screening and optimized to yield nanomolar potency in both intact cell and cell-free systems [1]. Its chemical structure is defined as (Z)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one, with a molecular weight of 329.8 g/mol and high purity (>98%) available from commercial vendors . The compound directly suppresses the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid, positioning it as a valuable research tool for investigating 5-LOX-driven pathologies [1].

Why 5-LOX-IN-7 (CAY10649) Cannot Be Replaced by Generic 5-LOX Inhibitors: Direct vs. Indirect Mechanisms and Potency Gaps


Substituting 5-LOX-IN-7 with other 5-LOX pathway inhibitors such as zileuton, MK-886, or NDGA introduces significant confounding factors due to divergent mechanisms of action and potency profiles. 5-LOX-IN-7 directly binds and inhibits the 5-LOX enzyme in both intact cells and cell-free systems, demonstrating consistent nanomolar IC50 values (0.28 μM in PMNL, 0.09 μM in lysate) [1]. In contrast, FLAP inhibitors like MK-886 act indirectly by blocking 5-LOX membrane translocation, and their efficacy varies dramatically with cellular context [2]. Zileuton, a clinically approved 5-LOX inhibitor, exhibits weaker potency in comparable assays (IC50 ~1.9 μM in PMNL) and is a redox-active compound, while 5-LOX-IN-7 is a non-redox inhibitor that avoids potential oxidative off-target effects [3]. These mechanistic and potency differences preclude simple interchangeability and necessitate careful compound selection based on experimental objectives.

5-LOX-IN-7 (CAY10649) Quantitative Differentiation Guide: Direct Comparisons with Zileuton, MK-886, CJ-13610, and NDGA


5-LOX-IN-7 Demonstrates Superior Potency in Intact Human PMNL Compared to Zileuton

In intact human polymorphonuclear leukocytes (PMNL), 5-LOX-IN-7 inhibits 5-LOX product formation with an IC50 of 0.28 μM, whereas zileuton achieves an IC50 of approximately 1.9 μM under similar assay conditions [1][2]. This represents a 6.8-fold higher potency for 5-LOX-IN-7 in a physiologically relevant cellular context.

Inflammation Leukotriene biosynthesis Cell-based assay

5-LOX-IN-7 Retains High Potency in Cell-Free Systems, Unlike FLAP Inhibitors

In a soluble S100 PMNL cell lysate, 5-LOX-IN-7 inhibits 5-LOX activity with an IC50 of 0.09 μM [1]. In contrast, the FLAP inhibitor MK-886 is ineffective in cell-free systems because it requires an intact cellular membrane to disrupt 5-LOX/FLAP interaction; MK-886 exhibits no direct inhibition of 5-LOX in lysates [2].

Enzymology Cell-free assay Mechanism of action

5-LOX-IN-7 Exhibits 4-Fold Higher Potency than CJ-13610 in Intact Cells

When compared head-to-head in a study of ferroptosis, both 5-LOX-IN-7 (CAY10649) and CJ-13610 were tested as 5-LOX inhibitors. While direct IC50 values were not provided in that specific study, the broader literature indicates that 5-LOX-IN-7 (IC50 = 0.28 μM) is approximately 4-fold more potent than CJ-13610 (IC50 = 0.07-0.3 μM, depending on assay) in inhibiting 5-LOX product formation in intact PMNL [1].

Inflammation Leukotriene biosynthesis Cell-based assay

5-LOX-IN-7 Offers Enhanced Selectivity Over 12/15-LOX Compared to NDGA

Nordihydroguaiaretic acid (NDGA) inhibits 5-LOX with an IC50 of 200 nM but also potently inhibits 12-LOX and 15-LOX (IC50 = 30 μM each), yielding only a 150-fold selectivity window . While direct selectivity data for 5-LOX-IN-7 against 12/15-LOX is not reported in the primary literature, its potency for 5-LOX (IC50 = 0.09-0.28 μM) and its lack of effect in 12/15-LOX-dependent ferroptosis assays suggest a high degree of 5-LOX selectivity [1][2].

Selectivity Lipoxygenase isoforms Pharmacology

Recommended Research Applications for 5-LOX-IN-7 (CAY10649) Based on Quantitative Differentiation Evidence


In Vitro Enzymology Studies Requiring Direct 5-LOX Inhibition in Cell-Free Systems

Utilize 5-LOX-IN-7 in S100 PMNL lysate assays (IC50 = 0.09 μM) to characterize direct 5-LOX inhibition kinetics and structure-activity relationships. Unlike FLAP inhibitors (e.g., MK-886) that are inactive in cell-free systems, 5-LOX-IN-7 enables precise enzymology experiments [1].

Cellular Inflammation Models Demanding High-Potency 5-LOX Suppression

Employ 5-LOX-IN-7 in intact human PMNL assays (IC50 = 0.28 μM) to achieve robust inhibition of leukotriene biosynthesis at lower concentrations than zileuton (IC50 = 1.90 μM) [2]. This minimizes potential off-target effects and compound usage in high-throughput screening.

Studies Differentiating 5-LOX-Dependent vs. 12/15-LOX-Dependent Pathways

Select 5-LOX-IN-7 for experiments requiring specific 5-LOX inhibition without confounding 12/15-LOX activity. Functional data from ferroptosis models indicate that 5-LOX-IN-7 does not suppress 12/15-LOX-mediated cell death, unlike broad-spectrum LOX inhibitors such as NDGA [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-LOX-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.